1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole
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Overview
Description
1-[(4-Bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a cyclopropyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, leading to changes in their biological functions .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition . This results in the suppression of the organisms’ activities, thereby alleviating the symptoms of the diseases they cause .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . In particular, it has demonstrated superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Preparation Methods
The synthesis of 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl chloride. This intermediate is then reacted with a cyclopropyl-substituted pyrazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The pyrazole ring can undergo cycloaddition reactions, forming new cyclic structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole include:
1-[(4-Bromophenyl)sulfonyl]piperazine: Shares the bromophenyl sulfonyl group but has a piperazine ring instead of a pyrazole ring.
4-Bromobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, lacking the cyclopropyl and pyrazole groups.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar sulfonyl group but is part of a different chemical framework.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-cyclopropylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLUNUXYZWUFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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